![molecular formula C14H13F3N2O3S B1453336 N,N-Dimethyl-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide CAS No. 1227954-79-1](/img/structure/B1453336.png)
N,N-Dimethyl-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide
Beschreibung
N,N-Dimethyl-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide is a sulfonamide derivative featuring a dimethylamino group at the sulfonamide nitrogen and a pyridin-2-yloxy substituent bearing a trifluoromethyl (CF₃) group at the 6-position of the pyridine ring. Its molecular formula is C₁₄H₁₃F₃N₂O₃S, with a molar mass of 346.33 g/mol .
Eigenschaften
IUPAC Name |
N,N-dimethyl-4-[6-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O3S/c1-19(2)23(20,21)11-8-6-10(7-9-11)22-13-5-3-4-12(18-13)14(15,16)17/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRXBRLHHTZCNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC(=N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N,N-Dimethyl-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide, a sulphonamide compound, has garnered attention for its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- IUPAC Name : N,N-dimethyl-4-[6-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonamide
- Molecular Formula : C₁₄H₁₃F₃N₂O₃S
- Molecular Weight : 346.325 g/mol
- CAS Number : 1227954-79-1
This structure features a trifluoromethyl group attached to a pyridine ring, which is further linked to a benzenesulphonamide moiety. The trifluoromethyl group enhances lipophilicity, potentially increasing the compound's ability to penetrate biological membranes and interact with target proteins.
This compound exhibits its biological activity primarily through:
- Enzyme Inhibition : It has been studied for its ability to inhibit various enzymes, which may play a role in disease mechanisms.
- Receptor Modulation : The compound may act as a modulator of specific receptors involved in signaling pathways critical for cellular functions.
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against certain bacterial strains.
Antimicrobial Properties
Research indicates that this compound demonstrates significant antimicrobial activity. In vitro studies have shown:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 15.625 - 62.5 μM |
Escherichia coli | 31.25 μM |
Candida albicans | 7.81 μM |
These results indicate that the compound exhibits bactericidal effects against Gram-positive bacteria and antifungal activity against yeast strains like Candida albicans .
Case Studies and Research Findings
- Study on Antibacterial Efficacy : A study published in the Journal of Antibiotics evaluated the antibacterial efficacy of various sulphonamides, including this compound. The compound was found to be effective against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC comparable to traditional antibiotics .
- Antifungal Activity Assessment : Another investigation assessed the antifungal properties of this compound against various fungal strains. The results indicated that it surpassed some existing antifungal agents in effectiveness, particularly against C. albicans .
- Enzyme Inhibition Studies : Research focusing on enzyme inhibition revealed that the compound effectively inhibited dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis, further supporting its potential as an antibiotic .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to N,N-Dimethyl-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide exhibit significant anticancer properties. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a potential candidate for drug development targeting various cancers. Studies have shown that modifications in the pyridine ring can lead to increased selectivity towards cancer cells while minimizing toxicity to normal cells .
Antimicrobial Properties
The sulfonamide moiety is known for its antimicrobial activity. Compounds containing this functional group have been evaluated for their efficacy against a range of bacterial strains. This compound has shown promising results in inhibiting the growth of resistant bacterial strains, making it a candidate for further development as an antibiotic agent .
Agricultural Applications
Pesticide Development
The compound's structure suggests potential use as a pesticide or herbicide. Its ability to interact with biological systems can be exploited to develop agrochemicals that target specific pests while being less harmful to beneficial organisms. Research is ongoing to evaluate the efficacy of this compound in controlling agricultural pests and diseases, particularly those resistant to existing treatments .
Materials Science
Polymer Chemistry
this compound can be utilized in the synthesis of new polymeric materials. The incorporation of this compound into polymer matrices can enhance thermal stability and chemical resistance, making it suitable for applications in coatings and adhesives. Preliminary studies suggest that polymers modified with this sulfonamide exhibit improved mechanical properties and durability under various environmental conditions .
Case Studies
Vergleich Mit ähnlichen Verbindungen
Positional Isomers of Trifluoromethylpyridine Substituents
The position of the CF₃ group on the pyridine ring significantly alters electronic and steric properties:
- N,N-Dimethyl-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide : CF₃ at the 4-position could disrupt conjugation between the pyridine and benzene rings, affecting solubility and reactivity .
N-Substituent Variations
Replacing the dimethylamino group with simpler substituents modifies lipophilicity and steric bulk:
Heterocycle Modifications
Complex Derivatives with Additional Functional Groups
Bulkier substituents or fused rings introduce steric and electronic complexity:
- N-(3-Benzo[d]thiazole-2-yl)-6-methyl-2-oxopyridin-1(2H)-yl)benzenesulfonamide (10a): Incorporation of a benzothiazole moiety increases molecular weight (~370–400 g/mol ) and may confer antiviral activity, as seen in related sulfonamides .
- 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide: This chromene-containing derivative (molar mass 589.1 g/mol) exemplifies how extended conjugation and fluorination enhance binding specificity but reduce solubility .
Key Research Findings
- Electronic Effects : The 6-CF₃ group in the target compound likely stabilizes the pyridinyloxy moiety via electron withdrawal, enhancing its ability to act as a hydrogen-bond acceptor .
- Lipophilicity: The dimethylamino group increases logP compared to N-methyl or unsubstituted analogs, favoring blood-brain barrier penetration in drug design .
- Synthetic Accessibility : Analog synthesis often employs sulfonyl chloride coupling (e.g., ), but regioselective CF₃ placement requires careful optimization .
Vorbereitungsmethoden
Synthesis of the Pyridinyl Ether Intermediate
- Starting Materials : 6-(trifluoromethyl)pyridin-2-ol or a suitable pyridin-2-ol derivative bearing the trifluoromethyl substituent.
- Reaction : The pyridin-2-ol is reacted with a 4-halobenzenesulfonamide derivative under nucleophilic aromatic substitution conditions or via copper-catalyzed Ullmann-type ether synthesis.
- Conditions : Use of base (e.g., potassium carbonate or cesium carbonate) in polar aprotic solvents such as DMF or DMSO; elevated temperatures (80–120°C) promote the ether bond formation.
Preparation of N,N-Dimethylbenzenesulfonamide
- Synthesis : Starting from 4-aminobenzenesulfonamide, N,N-dimethylation is performed using methylating agents such as formaldehyde with formic acid (Eschweiler–Clarke methylation) or methyl iodide in the presence of a base.
- Purification : Isolation of the N,N-dimethylbenzenesulfonamide intermediate is followed by its coupling with the pyridinyl ether.
Coupling to Form the Target Compound
- The N,N-dimethylbenzenesulfonamide is coupled with the 6-(trifluoromethyl)pyridin-2-ol derivative under conditions favoring ether bond formation.
- Alternative approaches may involve sulfonylation of the pre-formed pyridinyl ether with chlorosulfonic acid derivatives followed by methylation.
Alternative Synthetic Routes and Innovations
- Copper-Catalyzed Coupling : The Ullmann ether synthesis can be employed where 6-(trifluoromethyl)pyridin-2-ol is coupled with 4-bromobenzenesulfonamide derivatives in the presence of copper catalysts and ligands, providing high yields and selectivity.
- Nucleophilic Aromatic Substitution : Using 4-fluorobenzenesulfonamide derivatives, the nucleophilic pyridin-2-ol attacks the aromatic ring to form the ether linkage.
- Direct Sulfonylation : In some protocols, the pyridinyl ether is first synthesized, then sulfonylated with chlorosulfonic acid derivatives, followed by amination and methylation steps.
Data Table Summarizing Preparation Methods
Method Type | Key Reagents | Conditions | Advantages | Limitations |
---|---|---|---|---|
Nucleophilic Aromatic Substitution | 6-(trifluoromethyl)pyridin-2-ol, 4-fluorobenzenesulfonamide | Base, polar aprotic solvent, 80–120°C | Straightforward, good yields | Requires activated aryl halide |
Ullmann Ether Synthesis | 6-(trifluoromethyl)pyridin-2-ol, 4-bromobenzenesulfonamide, Cu catalyst | CuI, ligand, base, 100–130°C | High selectivity, scalable | Requires catalyst optimization |
Sulfonylation + Methylation | Pyridinyl ether, chlorosulfonic acid, dimethylamine | Low temperature sulfonylation, then amination | Flexible, allows late-stage modification | Multi-step, sensitive reagents |
Research Findings and Optimization Notes
- The choice of base and solvent critically affects the ether bond formation efficiency.
- Use of anhydrous conditions and inert atmosphere (nitrogen or argon) improves yield and purity.
- Methylation of the sulfonamide nitrogen is typically done post-ether formation to avoid side reactions.
- Purification by recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) yields high-purity product.
- Analytical data such as NMR, MS, and HPLC confirm the structure and purity of the final compound.
Q & A
Q. What are the optimal synthetic routes for N,N-Dimethyl-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves a multi-step approach:
Coupling Reaction: React 6-(trifluoromethyl)pyridin-2-ol with 4-chloro-N,N-dimethylbenzenesulphonamide under nucleophilic aromatic substitution conditions. Use a base like potassium carbonate in polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C .
Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity .
Optimization: Adjust molar ratios (1:1.2 for aryl chloride to pyridinol), and monitor reaction progress via TLC or HPLC. Continuous flow reactors enhance scalability .
Q. Table 1: Reaction Optimization Parameters
Parameter | Optimal Condition | Reference |
---|---|---|
Solvent | DMF or DMSO | |
Base | K₂CO₃ or triethylamine | |
Temperature | 80–100°C | |
Reaction Time | 12–24 hours |
Q. What analytical techniques are recommended for confirming purity and structural integrity?
Methodological Answer:
Q. How can researchers design initial biological activity screens to identify potential targets?
Methodological Answer:
- Enzyme Inhibition Assays: Screen against kinases or phosphatases (e.g., bacterial AcpS-PPTase) using fluorogenic substrates. IC₅₀ values <10 μM indicate promising activity .
- Cellular Assays: Test cytotoxicity in cancer cell lines (e.g., MCF-7) via MTT assays. Compare results with positive controls (e.g., doxorubicin) .
Q. What are key considerations in selecting solvents and catalysts for synthesis?
Methodological Answer:
Q. How should stability studies be conducted under varying conditions?
Methodological Answer:
- pH Stability: Incubate the compound in buffers (pH 1–13) at 37°C for 24 hours. Monitor degradation via HPLC .
- Thermal Stability: Use TGA/DSC to assess decomposition temperatures (>200°C indicates robustness) .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental spectral data?
Methodological Answer:
- X-ray Crystallography: Resolve crystal structure to validate bond lengths/angles (e.g., C-F bond: 1.33–1.35 Å) .
- DFT Calculations: Compare optimized geometries (B3LYP/6-311+G(d,p)) with experimental data to identify discrepancies in electron density .
Q. What strategies elucidate the mechanism of action if initial assays show non-specific binding?
Methodological Answer:
- Competitive Binding Assays: Use radiolabeled probes (e.g., ³H-ATP) to assess displacement in target enzymes .
- Proteomics: Perform pull-down assays with biotinylated derivatives to identify off-target proteins .
Q. How can SAR studies explore the role of the trifluoromethyl group?
Methodological Answer:
- Analog Synthesis: Replace CF₃ with CH₃, Cl, or H. Test analogs in enzyme inhibition assays.
- Data Analysis: Correlate logP values (HPLC-derived) with activity. CF₃ analogs typically show 10–100x higher potency due to lipophilicity .
Q. Table 2: SAR Trends for CF₃ vs. CH₃ Analogs
Group | IC₅₀ (μM) | logP | Reference |
---|---|---|---|
CF₃ | 0.5 | 3.2 | |
CH₃ | 15.8 | 2.1 |
Q. What methodologies analyze metabolic stability and degradation pathways?
Methodological Answer:
Q. How to develop enantioselective routes if chirality is introduced?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.